Product packaging for SG-209(Cat. No.:CAS No. 83440-03-3)

SG-209

Cat. No.: B1681651
CAS No.: 83440-03-3
M. Wt: 208.21 g/mol
InChI Key: JQICNNKLTFYSLS-UHFFFAOYSA-N
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Description

Contextualization within Pharmacological Research Landscape

Within the broader pharmacological research landscape, SG-209 is investigated as a tool to explore the function of ion channels, particularly potassium channels, and their roles in various physiological and pathophysiological conditions. Its use in research aims to dissect the molecular mechanisms underlying cellular responses, such as vasodilation and smooth muscle relaxation. By studying compounds like this compound, researchers gain insights into potential targets for therapeutic intervention in cardiovascular and other related disorders. Studies have utilized this compound in cell signaling research and in investigations of angiogenesis uoa.gr.

Significance of this compound in Mechanistic Pharmacology Research

The significance of this compound in mechanistic pharmacology research lies in its relative selectivity as a potassium channel opener, particularly for ATP-sensitive potassium channels medchemexpress.cn. Unlike nicorandil (B1678753), which also has a nitrate (B79036) component, this compound is described as a nitrate-free coronary vasodilator that primarily acts by activating K+ channels . This characteristic makes this compound a valuable tool for researchers to isolate and study the effects mediated specifically by KATP channel activation, independent of the cyclic GMP pathway modulated by nitric oxide donors medchemexpress.cnnih.gov.

Studies have utilized this compound to investigate the role of KATP channels in various tissues and processes. For instance, research on isolated rabbit aorta demonstrated that the vasorelaxant effect of this compound is largely, if not exclusively, due to potassium channel activation, an effect abolished by glibenclamide, a known KATP channel blocker medchemexpress.cnnih.gov. In contrast, the relaxant effect of nicorandil was only partially affected by glibenclamide and was attenuated by methylene (B1212753) blue, an inhibitor of guanylate cyclase, highlighting the distinct mechanisms of these two compounds medchemexpress.cnnih.gov.

Furthermore, this compound has been used in studies exploring its effects on smooth muscle, such as dilating tracheal smooth muscle and increasing tracheal blood flow in dogs . Research on isolated human myometrium has also shown that this compound significantly relaxes non-pregnant myometrial tissue nih.govresearchgate.net. These studies underscore the utility of this compound as a probe for understanding the physiological consequences of KATP channel activation in different smooth muscle types.

More recent research has employed this compound to investigate the role of KATP channel activation in angiogenesis, showing that it can induce angiogenic effects both in vitro and in vivo uoa.grnih.gov. Studies using mouse endothelial cells and human umbilical vein endothelial cells demonstrated that this compound increased proliferation and migration, effects that were blocked by KATP inhibitors like glibenclamide nih.govresearchgate.net. This research suggests that KATP activation, as mediated by compounds like this compound, may be a key mechanism underpinning angiogenesis induced by various stimuli uoa.grnih.gov.

The distinct mechanism of action of this compound, primarily as a KATP channel opener without significant modulation of the guanylate cyclase-cGMP pathway, makes it a crucial compound for dissecting the specific roles of potassium channels in cellular signaling and physiological responses within academic pharmacological research.

Key Research Findings on this compound

Study Target Tissue/SystemObserved Effect of this compoundKey Mechanistic InsightReference
Isolated Rabbit AortaConcentration-dependent relaxationPrimarily due to potassium channel activation, blocked by glibenclamide medchemexpress.cnnih.gov
Canine Tracheal MusculatureDilates tracheal smooth muscle, increases tracheal blood flowPotassium channel opening
Isolated Human MyometriumSignificant relaxation of non-pregnant myometriumLikely mediated by potassium channel activation nih.govresearchgate.net
Endothelial Cells (in vitro)Increased proliferation and migration, induced cord formationKATP channel activation, blocked by glibenclamide nih.govresearchgate.net
Chick Chorioallantoic Membrane (in vivo)Promoted angiogenesisDirect KATP channel activation uoa.grresearchgate.net

Comparison of this compound and Nicorandil Vasorelaxant Activity

CompoundpD2 Value (Isolated Rabbit Aorta)Primary Mechanism of VasorelaxationAttenuated by GlibenclamideAttenuated by Methylene BlueReference
This compound3.59 ± 0.07Potassium Channel OpeningYesNo medchemexpress.cnnih.gov
Nicorandil5.95 ± 0.10Potassium Channel Opening and Nitrate/cGMP pathwayPartiallyYes medchemexpress.cnnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B1681651 SG-209 CAS No. 83440-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICNNKLTFYSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232353
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83440-03-3
Record name SG 209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profile and Mechanism of Action of Sg 209

Elucidation of Potassium Channel Activation

SG-209 exerts its effects predominantly through the activation of potassium channels. This mechanism is key to understanding its biological activities, particularly its impact on smooth muscle tissues.

ATP-Sensitive Potassium (KATP) Channel Opener Activity

This compound functions as a direct opener of ATP-sensitive potassium (KATP) channels. ukolegija.ltresearchgate.net This action is considered the primary mechanism by which this compound elicits its pharmacological effects. researchgate.net Studies have shown that this compound's relaxant effect is significantly reduced or abolished by KATP channel inhibitors such as glibenclamide and 5-hydroxydecanoate (B1195396) (5-HD), further supporting its role as a KATP channel opener. ukolegija.ltresearchgate.netnih.gov The activation of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane.

Distinction from Nitric Oxide Donor Properties of Related Compounds

Unlike its parent compound, nicorandil (B1678753), this compound lacks nitric oxide (NO)-donor properties. researchgate.netresearchgate.net This distinction arises from the structural difference between the two compounds; in this compound, the nitrate (B79036) moiety present in nicorandil is replaced with an acetate (B1210297) group. researchgate.net While nicorandil's vasodilatory action involves both KATP channel opening and NO donation, this compound is thought to act solely through KATP channel activation. researchgate.netnih.gov Research comparing this compound and nicorandil has indicated that the relaxant effect of nicorandil is associated with increased cyclic GMP levels, a marker of NO activity, whereas the effect of this compound is not. nih.govresearchgate.net Furthermore, methylene (B1212753) blue, an inhibitor of soluble guanylate cyclase (an enzyme involved in the NO pathway), attenuates the effect of nicorandil but not that of this compound. nih.govresearchgate.net This provides clear evidence that this compound's mechanism of action does not involve the release of nitric oxide.

Specificity of KATP Channel Subunit Interactions (e.g., Kir6.1)

The KATP channel is an octameric complex typically composed of four inwardly-rectifying potassium channel subunits (Kir6.x) and four sulfonylurea receptor subunits (SURx). ahajournals.org Studies investigating the mechanism of this compound have highlighted the involvement of the Kir6.1 subunit. ukolegija.ltresearchgate.netnih.gov Research using small-interfering RNA (siRNA) to decrease the expression of the inwardly rectifying potassium channel (Kir) 6.1 subunit in human umbilical vein endothelial cells (HUVECs) demonstrated impaired cell migration and network morphogenesis in response to this compound. ukolegija.ltresearchgate.netnih.gov This suggests that the angiogenic effects induced by this compound are dependent on the expression and function of the Kir6.1 KATP subunit. ukolegija.ltresearchgate.netnih.gov The interaction with specific KATP channel subunits, such as Kir6.1, underscores the targeted nature of this compound's action.

In Vitro Pharmacological Characterization

In vitro studies have been instrumental in characterizing the pharmacological effects of this compound on various isolated tissues, providing insights into its potential therapeutic applications.

Vasorelaxant Effects on Isolated Vascular Tissues

This compound has demonstrated significant vasorelaxant effects on isolated vascular tissues. researchgate.netportico.orgresearchgate.net Studies using isolated rabbit aorta precontracted with phenylephrine (B352888) showed that this compound caused concentration-dependent relaxation. nih.gov The vasorelaxant activity of this compound is primarily attributed to its KATP channel opening activity, as this effect is abolished by glibenclamide. nih.gov This relaxation of vascular smooth muscle contributes to its potential as a vasodilator.

Modulation of Myometrial Contractility in Human Tissues

This compound has also been shown to modulate myometrial contractility in human tissues. researchgate.netportico.org Studies on isolated strips of human myometrium have indicated that this compound can relax myometrial tissue. researchgate.netportico.org For instance, at a concentration of 10 microM, this compound significantly decreased the mean area under the curve of contraction in myometrial strips precontracted with KCl. researchgate.net This relaxant effect on isolated human non-pregnant myometrium suggests a potential application in conditions characterized by increased uterine contractility. researchgate.netportico.org

Cellular and Subcellular Mechanisms

The primary cellular mechanism of this compound involves the activation of ATP-sensitive potassium (KATP) channels. KATP channels are a class of inwardly rectifying potassium channels that play a critical role in linking cellular metabolic status to electrical activity. These channels are found in the plasma membrane of various cell types, including vascular smooth muscle cells and endothelial cells, and are composed of Kir6.x subunits (Kir6.1 and Kir6.2) that form the pore and regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, and SUR2B). This compound's action as a KATP channel opener directly influences the ion flux across the cell membrane, subsequently triggering intracellular signaling cascades.

Impact on Ion Homeostasis

The activation of KATP channels by this compound leads to an increase in potassium ion efflux from the cell. This outward movement of positive charge results in hyperpolarization of the cell membrane. Membrane hyperpolarization, in turn, reduces the driving force for calcium influx through voltage-dependent calcium channels. Consequently, the intracellular calcium concentration ([Ca2+]i) decreases. This modulation of ion homeostasis, particularly the reduction in intracellular calcium, is a key downstream effect of KATP channel activation by compounds like this compound and is fundamental to their physiological actions, such as vasodilation.

Studies utilizing KATP channel inhibitors such as glibenclamide and 5-hydroxydecanoate (5-HD) have provided evidence supporting the role of KATP channels in mediating the effects of this compound. These inhibitors have been shown to abrogate responses induced by this compound, confirming that its impact on cellular function is dependent on KATP channel activity. Research suggests that endothelial KATP channels, which are involved in mediating the effects of this compound in these cells, may contain the Kir6.1 subunit.

Intracellular Signaling Cascades Triggered by KATP Channel Activation

Activation of KATP channels by this compound initiates intracellular signaling cascades that contribute to various cellular responses, particularly in endothelial cells. These cascades are implicated in processes such as cell proliferation and migration, which are crucial for phenomena like angiogenesis.

Detailed research findings indicate that the angiogenic responses induced by direct KATP activation, including by this compound, are dependent on the activity of key intracellular kinases. Specifically, the extracellular signal-regulated kinases 1/2 (ERK1/2), p38 mitogen-activated protein kinase (p38 MAPK), and Akt (protein kinase B) signaling pathways have been identified as critical mediators.

Experimental evidence using kinase inhibitors has demonstrated the involvement of these pathways. Pretreatment of endothelial cells with inhibitors of ERK1/2 (U0126), Akt (LY294002), and p38 (SB239063) significantly reduced or abolished this compound-induced cell motility and proliferation. These findings highlight that the downstream cellular effects of KATP channel activation by this compound are transduced through these specific kinase signaling cascades.

Furthermore, studies employing small interfering RNA (siRNA) to reduce the expression of the Kir6.1 subunit have shown impaired endothelial cell migration and network morphogenesis in response to this compound, suggesting a requirement for this specific KATP channel subunit in mediating these cellular processes.

The following table summarizes some of the research findings on the effects of this compound on endothelial cell behavior and the impact of various inhibitors:

TreatmentEffect on Cell Proliferation (Relative to Control)Effect on Cell Motility (Relative to Control)Effect on Cord Formation (Relative to Control)Inhibited By (Examples)
This compound (1 µM)Increased (e.g., +88.9% in bEnd.3 cells)Increased (e.g., 2.5-fold in bEnd.3 cells)Increased (e.g., +72% in bEnd.3 cells)Glibenclamide, 5-HD, U0126, LY294002, SB239063
This compound + Glibenclamide (10 µM)AbolishedAbolishedBlocked-
This compound + 5-HD (100 µM)AbolishedAbolishedBlocked-
This compound + U0126 (10 µM)Reduced to basal levelsReduced to basal levelsNot explicitly shown for cord formation-
This compound + LY294002 (5 µM)Not explicitly shown for proliferationAbrogatedNot explicitly shown for cord formation-
This compound + SB239063 (10 µM)Not explicitly shown for proliferationAbrogatedNot explicitly shown for cord formation-
This compound in Kir6.1-deficient HUVECs (siRNA)Not explicitly shown for proliferationImpairedImpaired-

This data illustrates that this compound's pro-angiogenic effects at the cellular level are mediated through KATP channel activation, which subsequently engages the Akt, p38, and ERK1/2 signaling pathways.

Biological Activities and Potential Therapeutic Implications of Sg 209

Angiogenic Properties and Vascular Remodeling

Research indicates that SG-209 possesses angiogenic properties, influencing vascular remodeling through various mechanisms involving ATP-sensitive potassium (KATP) channels. researchgate.netnih.govukolegija.lt

Promotion of Angiogenesis in Chick Chorioallantoic Membrane (CAM) Assays

The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to study angiogenesis. mdpi.comcreative-bioarray.com Treatment of CAMs with this compound has been shown to promote angiogenesis. researchgate.netnih.govukolegija.lt This effect is quantified by measuring parameters such as total vascular length and the number of branching points in the vascular network. researchgate.net Studies using this compound at concentrations ranging from 0.1 to 10 nmol/cm² demonstrated a promotion of angiogenesis in the CAM assay. researchgate.net

Endothelial Cell Proliferation and Migration Studies (e.g., bEnd.3 and HUVECs)

This compound has been investigated for its effects on endothelial cell behavior, crucial for the formation of new blood vessels. In vitro studies using bEnd.3 mouse brain endothelial cells have shown that this compound increases cell proliferation and migration. researchgate.netnih.govukolegija.lt Specifically, treatment with 1 µM this compound resulted in elevated cell proliferation and increased cell motility through a Transwell compartment compared to vehicle control. researchgate.net Similar pro-angiogenic effects, including increased migration and network morphogenesis, have been observed with this compound in human umbilical vein endothelial cells (HUVECs). nih.govukolegija.ltresearchgate.netopenarchives.gropenarchives.gr These effects on endothelial cell proliferation and migration are reported to be effectively blocked by KATP inhibitors like glibenclamide and 5-hydroxydecanoate (B1195396) (5-HD). researchgate.netnih.govukolegija.lt

Cord-Like Network Morphogenesis in Matrigel Assays

The ability of endothelial cells to form cord-like structures in a Matrigel matrix is another in vitro indicator of angiogenic potential. This compound has been shown to elicit cord-like formation in both bEnd.3 cells and HUVECs in Matrigel assays. researchgate.netnih.govukolegija.ltresearchgate.net In bEnd.3 cells, 1 µM this compound induced a significant increase in cord-like formation compared to the vehicle control. researchgate.netresearchgate.net This effect was effectively blocked by glibenclamide or 5-HD, further supporting the involvement of KATP channels. researchgate.netresearchgate.net Similarly, in HUVECs, this compound induced network morphogenesis, which was also abrogated by these KATP blockers. researchgate.net Downregulation of the Kir6.1 subunit, a component of the KATP channel, by siRNA impaired network morphogenesis in response to this compound in HUVECs. researchgate.netnih.govukolegija.lt

Here is a summary of the effects of this compound on endothelial cells in vitro:

Endothelial Cell TypeAssayThis compound ConcentrationObserved EffectInhibition by KATP Blockers
bEnd.3Proliferation1 µMIncreased proliferationAbolished by glibenclamide/5-HD researchgate.netnih.govukolegija.lt
bEnd.3Migration (Transwell)1 µMIncreased motilityAbolished by glibenclamide/5-HD researchgate.netnih.govukolegija.lt
bEnd.3Cord-like formation (Matrigel)1 µMIncreased cord-like formationEffectively blocked by glibenclamide/5-HD researchgate.netresearchgate.net
HUVECsMigrationNot specifiedIncreased migrationImpaired by Kir6.1 siRNA researchgate.netnih.govukolegija.lt
HUVECsCord-like formation (Matrigel)1 µMIncreased network morphogenesisAbrogated by glibenclamide/5-HD researchgate.net
HUVECsNetwork morphogenesis (Matrigel)Not specifiedIncreased network morphogenesisImpaired by Kir6.1 siRNA researchgate.netnih.govukolegija.lt

Comparative Analysis with Established Angiogenic Factors (e.g., VEGF, CNP)

The angiogenic effects of this compound have been compared to those of established angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and C-type Natriuretic Peptide (CNP). researchgate.netnih.govukolegija.lt In the CAM assay, the maximal angiogenic effects of this compound were reported to be comparable to those observed with 500 pM VEGF. researchgate.net Similarly, CNP also promoted angiogenesis in the CAM assay, and its maximal effects were comparable to those of VEGF and this compound. researchgate.net In in vitro studies, both this compound and CNP increased proliferation and migration in bEnd.3 cells. nih.govukolegija.lt Furthermore, both compounds induced cord-like formation on Matrigel by HUVECs. nih.govukolegija.lt These comparisons suggest that this compound's ability to activate KATP channels contributes to angiogenic responses that are on par with, or contribute to, the effects of these known angiogenic factors. nih.govukolegija.lt

Effects on Smooth Muscle Physiology

This compound has also been shown to influence smooth muscle physiology, particularly in tracheal smooth muscle.

Tracheal Smooth Muscle Relaxation

This compound is known to dilate tracheal smooth muscle. sigmaaldrich.commedchemexpress.comhoelzel-biotech.com This effect is attributed to its action as a potassium channel activator. sigmaaldrich.comtocris.com Studies in anesthetized dogs have demonstrated that this compound increases blood flow to the trachea, consistent with a vasodilatory effect on the tracheal vasculature and relaxation of tracheal smooth muscle. sigmaaldrich.commedchemexpress.com The relaxant effect of this compound on smooth muscle appears to be primarily due to the activation of potassium channels. nih.gov

Modulation of Tracheal Blood Flow

Studies in anesthetized dogs have demonstrated that this compound possesses the ability to modulate tracheal musculature and vasculature. Administered intra-arterially, this compound produced a decrease in tracheal tone that had been elevated by neostigmine, indicating tracheal dilatation. Concurrently, it led to an increase in tracheal blood flow, signifying tracheal vasodilatation. wikipedia.orgCurrent time information in Davidson County, US.nih.govwikipedia.orguni.lu

Comparative studies with nicorandil (B1678753) and other congeners (SG-212 and SG-103) revealed differences in potency regarding tracheal vasodilatation. While nicorandil exhibited greater potency, this compound demonstrated comparable effects to both SG-212 and SG-103 in increasing tracheal blood flow. Current time information in Davidson County, US. This suggests that while the nitrate (B79036) group present in nicorandil may contribute to enhanced activity, this compound retains significant vasodilatory effects in the tracheal vascular bed through its potassium channel opening mechanism. wikipedia.orgCurrent time information in Davidson County, US.

Implications in Cardiovascular Disease Research

This compound is recognized as an analog of nicorandil and has been characterized as a nitrate-free coronary vasodilator that activates potassium channels, leading to vasodilation. Current time information in Chatham County, US.wikipedia.orgfishersci.canih.gov Investigations into the mechanisms of action of nicorandil and its congeners, including this compound, have been conducted in isolated canine papillary muscle preparations cross-circulated with support dogs to understand their vasodilator and negative inotropic effects. Current time information in Chatham County, US.

Further research highlights the potential implications of this compound in angiogenesis, the formation of new blood vessels. Studies have shown that direct pharmacological activation of ATP-sensitive potassium (KATP) channels by this compound induces angiogenic effects both in vitro and in vivo. waocp.org In vitro experiments using mouse brain endothelial cells (bEnd.3), this compound (at 1 mM) significantly increased cell proliferation and motility. Specifically, it increased cell motility through a Transwell compartment to 2.5-fold of the vehicle control. These angiogenic responses to KATP activation by this compound have been shown to be dependent on the function of Akt, p38, and Erk1/2 kinases. The ability of this compound to promote endothelial cell proliferation and migration through KATP channel activation suggests its potential relevance in research related to cardiovascular diseases where angiogenesis plays a role.

Effect of this compound on bEnd.3 Endothelial Cells (In Vitro)

Biological ResponseThis compound (1 mM) Effect (vs. Vehicle Control)Reference
Cell Proliferation88.9% ± 11.9% increase
Cell Motility (Transwell)2.5-fold increase

Other Investigated Biological Responses

Beyond its effects on tracheal blood flow and implications in cardiovascular research, this compound has been explored for other biological activities. Studies on isolated human non-pregnant myometrium strips have shown that this compound can induce relaxation. wikipedia.orgmims.com At a concentration of 10 µM, this compound significantly decreased the mean area under the curve of contraction. wikipedia.org The relaxant effect of this compound on myometrium in the presence of glibenclamide, a KATP channel inhibitor, resulted in rightward parallel shifts of the concentration-relaxation curves, indicating a dependence on potassium channel activation for this effect. wikipedia.org However, unlike nicorandil, the relaxant effect of this compound on myometrium was not affected by methylene (B1212753) blue, suggesting that its mechanism in this tissue does not involve the nitric oxide-cGMP pathway. wikipedia.org

Furthermore, investigations have examined the potential of nicorandil derivatives, including this compound, to inhibit the release of tumor necrosis factor alpha (TNFalpha) from lymphocyte cell lines and peripheral blood lymphocytes. Current time information in Chatham County, US.mims.com Modulation of cytokine release is of interest in the context of inflammatory diseases, and studies have aimed to determine if potassium channel openers and nitric oxide donors like nicorandil could exert such inhibitory effects. mims.com

Structure Activity Relationships and Analogues of Sg 209

Comparative Pharmacological Analysis with Nicorandil (B1678753) (SG-75) and 2-Nicotinamidoethyl Alcohol (SG-86)

Comparative studies have been conducted to elucidate the pharmacological profiles of SG-209, nicorandil (SG-75), and 2-nicotinamidoethyl alcohol (SG-86) researchgate.netnih.gov. Nicorandil (SG-75), a well-established vasodilator, acts through a dual mechanism involving both activation of KATP channels and nitric oxide (NO) donation via its nitrate (B79036) group macsenlab.comwikipedia.org. SG-86, the denitrated metabolite of nicorandil, has shown little effect on the cardiovascular system in some studies jst.go.jp.

Research in isolated rabbit aorta preparations has compared the vasodilating actions of these three compounds. This compound and nicorandil demonstrated concentration-dependent relaxation, while SG-86 produced relaxation only at very high concentrations nih.gov. The potency of nicorandil was significantly higher than that of this compound in inducing vasorelaxation in these preparations nih.gov.

Further analysis revealed differences in their mechanisms of action. The vasorelaxant activity of nicorandil was associated with significant increases in cyclic GMP content, a hallmark of nitrate-induced vasodilation. In contrast, the relaxant effect of this compound was not associated with increased cyclic GMP levels nih.gov. This suggests that this compound primarily exerts its vasodilatory effect through a mechanism independent of NO donation, likely involving potassium channel activation.

Studies using inhibitors further supported these distinct mechanisms. Methylene (B1212753) blue, an inhibitor of guanylate cyclase (and thus NO signaling), attenuated the relaxant effect of nicorandil but had no effect on this compound's activity nih.gov. Conversely, glibenclamide, a known inhibitor of KATP channels, abolished the relaxant effect of this compound, while its effect on nicorandil's relaxation was only observed at higher nicorandil concentrations and in the presence of methylene blue nih.gov. These findings indicate that the relaxant effect of this compound is predominantly, if not exclusively, mediated by the activation of potassium channels, whereas KATP channel activation contributes to nicorandil's action mainly at higher concentrations nih.gov.

In isolated canine circumflex arteries, the order of relaxant potency for nicorandil and its congeners was Nicorandil >> this compound > SG-212 = SG-103 > SG-86 researchgate.net. This study also confirmed that the relaxant effect of nicorandil was antagonized by methylene blue but not significantly affected by glibenclamide, while the concentration-relaxation curves for this compound underwent rightward shifts in the presence of glibenclamide, and its effect was not altered by methylene blue researchgate.net.

This compound has also been shown to significantly relax isolated human non-pregnant myometrium, suggesting a potential utility in conditions requiring uterine relaxation researchgate.net.

The following table summarizes some of the comparative pharmacological data:

CompoundVasorelaxant Activity (Rabbit Aorta pD2)Associated with Increased cGMPEffect of Methylene BlueEffect of GlibenclamidePrimary Mechanism
Nicorandil5.95 ± 0.10 nih.govYes nih.govAttenuated nih.govLimited/at high conc. nih.govKATP activation and NO donation macsenlab.comwikipedia.org
This compound3.59 ± 0.07 nih.govNo nih.govNo effect nih.govAbolished nih.govPrimarily KATP activation nih.gov
SG-86Very high concentrations only nih.govNot specifiedNot specifiedNot specifiedLimited cardiovascular effect jst.go.jp

Structural Determinants Governing KATP Channel Activation Selectivity

KATP channels are complexes typically composed of four inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor subunits (SURx) frontiersin.orgnih.gov. The Kir6.x subunit forms the channel pore, while the SUR subunit modulates channel activity and is the binding site for various compounds, including KATP channel openers and inhibitors like sulfonylureas frontiersin.orgfsu.edu. Different combinations of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) subunits result in KATP channels with varying tissue distribution and pharmacological properties frontiersin.orgnih.gov.

The distinct pharmacological profiles of nicorandil and this compound highlight the importance of their structural differences in determining their interaction with KATP channels and other targets. Nicorandil possesses both a nicotinamide (B372718) moiety and a nitrate ester group macsenlab.comwikipedia.org. This compound, while also containing the nicotinamide structure, has an acetate (B1210297) group instead of the nitrate ester at the corresponding position sigmaaldrich.com. SG-86, the denitrated form of nicorandil, lacks the nitrate group jst.go.jp.

The observation that this compound's relaxant effect is abolished by glibenclamide and is not associated with increased cGMP suggests that its primary mechanism is through KATP channel activation nih.gov. The absence of the nitrate group in this compound eliminates the NO-donating activity characteristic of nicorandil nih.gov. This structural difference is a key determinant of the observed selectivity in their mechanisms of action.

The specific interaction of this compound with KATP channels, leading to channel opening and subsequent vasodilation, is governed by the structural features of the nicotinamide moiety and the acetate group. While detailed binding studies specifically for this compound on different KATP channel subtypes (e.g., Kir6.1/SUR2B found in smooth muscle or Kir6.2/SUR1 found in pancreatic beta cells) were not extensively detailed in the search results, the clear difference in its mechanism compared to nicorandil indicates that the presence or absence of the nitrate group significantly influences the interaction with the channel complex or associated signaling pathways. The acetate group in this compound appears to be sufficient for conferring KATP channel opening activity, albeit with lower potency compared to nicorandil's combined effects nih.gov.

Differential Biological Effects Among Nicorandil Congeners (e.g., Lymphocyte TNF-alpha Release)

Beyond their vascular effects, nicorandil and its congeners can exhibit differential biological activities in various cell types. One such effect is the modulation of cytokine release, which is of interest in the context of inflammatory diseases nih.gov.

Studies have investigated the effects of nicorandil and its analogues, including this compound, on the release of tumor necrosis factor alpha (TNF-alpha) from lymphocytes nih.gov. TNF-alpha is a pro-inflammatory cytokine involved in various immune and inflammatory responses mdpi.com.

Nicorandil has been shown to significantly and dose-dependently inhibit TNF-alpha release from a human lymphocyte cell line and peripheral blood lymphocytes nih.gov. This inhibitory effect of nicorandil was found to require both its potassium channel opening activity and its nitrate moiety nih.gov. The inhibition was reversed by inhibitors of both potassium channels (glibenclamide) and guanylyl cyclase (ODQ) nih.gov.

In contrast to nicorandil, other potassium channel openers, including the nicorandil analogue this compound, failed to demonstrate inhibition of TNF-alpha release in these studies nih.gov. This finding suggests that while this compound is a potassium channel opener, its lack of a nitrate group renders it ineffective in inhibiting lymphocyte TNF-alpha release nih.gov. This highlights a key differential biological effect between nicorandil and this compound, where the NO-donating property of nicorandil, in addition to its KATP channel activation, is crucial for the inhibition of TNF-alpha release from lymphocytes nih.gov. The NO donation mechanism appears to be more dominant in nicorandil's inhibitory activity on lymphocytes nih.gov.

This differential effect on TNF-alpha release underscores that structural variations among nicorandil congeners can lead to distinct pharmacological profiles beyond their shared activity on KATP channels.

Rational Design and Synthesis of Novel this compound Derivatives

The understanding of the structure-activity relationships of this compound and its congeners provides a basis for the rational design and synthesis of novel derivatives with potentially improved or selective pharmacological properties mdpi.comijpbs.com. Rational drug design involves using the knowledge of how a compound interacts with its biological target to design new molecules with desired characteristics ijpbs.com.

Based on the findings that this compound is a nitrate-free KATP channel opener researchgate.net, future design efforts could focus on modifying the acetate moiety or the nicotinamide ring to enhance KATP channel selectivity, potency, or duration of action. Since the nitrate group in nicorandil contributes to NO donation and related effects (like TNF-alpha inhibition), modifications to the acetate group in this compound could aim to introduce or modulate other desirable properties without reintroducing the nitrate-related effects.

Synthesis of novel derivatives would involve established organic chemistry techniques to create molecules with the designed structural modifications ijpbs.comresearchgate.net. This could include variations in the ester group, substitutions on the pyridine (B92270) ring, or alterations to the linker between the nicotinamide and the ester/alcohol group.

The synthesized compounds would then need to be evaluated through in vitro and in vivo pharmacological assays to assess their KATP channel opening activity, selectivity for different KATP channel subtypes, and other relevant biological effects, such as vasorelaxation or effects on cytokine release ijpbs.com. Structure-activity relationship studies would continue with these new derivatives to refine the understanding of how specific structural changes influence activity.

For example, if the goal is to develop a more potent or selective KATP channel opener, derivatives with different ester groups or with substituents on the pyridine ring could be synthesized and tested. If a derivative with reduced interaction with certain KATP channel subtypes is desired, structural modifications could be guided by molecular modeling and docking studies to predict binding interactions ijpbs.comfrontiersin.org.

Preclinical Research and Drug Development Aspects of Sg 209

In Vivo Pharmacological Efficacy Studies

In vivo studies have demonstrated the pharmacological efficacy of SG-209 in different biological systems. Research in anesthetized dogs showed that this compound dilates tracheal smooth muscle and increases tracheal blood flow. fishersci.comnih.gov This effect is attributed to its action as a potassium channel opener. fishersci.comnih.gov

Furthermore, in a chick chorioallantoic membrane (CAM) model, this compound was found to enhance angiogenesis. This pro-angiogenic effect was comparable to that observed with C-type natriuretic peptide (CNP) and vascular endothelial growth factor (VEGF). The angiogenesis induced by this compound in this model was suppressed by KATP inhibitors, indicating the involvement of KATP channel activation in this process.

Studies investigating the role of KATP channels in endothelial function have also provided in vivo evidence related to KATP activation. While not exclusively focused on this compound in vivo, research shows that in vivo deletion of the endothelial KATP subunit Kir6.1 in mice impaired vasorelaxation during hypoxia and led to hypertension in a high-salt diet, suggesting the importance of endothelial KATP regulation. Given that this compound is a KATP opener, these findings provide a broader context for its potential in vivo vascular effects.

In the context of neuroprotection, studies addressing glutamate-evoked cell death in vitro found that nicorandil (B1678753) (this compound is a derivative) profoundly reduced this cell death, suggesting potential neuroprotective effects linked to KATP channel opening.

Role in the Drug Discovery and Development Pipeline

This compound's properties as a potassium channel activator and nicorandil derivative position it as a compound of interest in the drug discovery and development pipeline, particularly for conditions where modulation of potassium channels, especially KATP channels, is therapeutically relevant. fishersci.comnih.gov Its use in cell signaling studies highlights its value as a tool for investigating the roles of specific enzymes and pathways involved in cellular processes. fishersci.comnih.gov

The identification of this compound as an exemplary K+ ion-channel modulator in the context of targeted delivery to neural anatomy for pain treatment underscores its potential in developing novel pain management strategies. This suggests a role for this compound or its derivatives in localized drug delivery systems aimed at treating chronic pain.

Furthermore, the demonstrated ability of this compound to induce angiogenic responses in preclinical models points towards its potential in the development of therapies for conditions requiring therapeutic angiogenesis. The ongoing development of assays for channel activities and drug sensitivities of KATP channels, which consider KATP openers, further supports the role of compounds like this compound in facilitating future drug discovery efforts targeting these channels.

Application of this compound in Cell Signaling Investigations

This compound is utilized in cell signaling investigations, primarily due to its activity as a potassium channel opener. fishersci.comnih.gov Its application in such studies helps elucidate the downstream effects of potassium channel activation on various cellular processes.

Investigations into angiogenesis have extensively used this compound to understand the signaling pathways involved. Studies in endothelial cells (HUVECs and bEnd.3) have shown that activation of KATP channels by this compound increases cell proliferation and migration. These effects are dependent on the expression of the Kir6.1 KATP subunit. This indicates that this compound serves as a valuable tool for probing the signaling cascades initiated by KATP channel opening in endothelial cells, which are crucial for angiogenesis.

Moreover, studies exploring the interplay between KATP channel activation and the effects of growth factors like CNP and VEGF on endothelial cells have employed this compound. The finding that KATP inhibitors abrogated the angiogenic responses induced by CNP and VEGF, alongside the direct effects of this compound, suggests that KATP channel activation is a convergent point in the signaling pathways triggered by these disparate stimuli.

In the context of neuronal cell death, the use of nicorandil (a related compound) in studies investigating glutamate-induced toxicity highlights the application of KATP openers like this compound in exploring cell survival signaling pathways in neuronal models.

Translational Research Pathways for KATP Channel Modulators

The preclinical findings with this compound and other KATP channel modulators inform potential translational research pathways. The observed pro-angiogenic effects of this compound in preclinical models suggest a translational avenue for KATP channel openers in therapeutic angiogenesis, aimed at improving blood flow in ischemic conditions relevant to cardiovascular diseases.

The use of animal models, such as mice engineered with mutations in KATP channel subunits associated with conditions like Cantú syndrome, provides valuable platforms for translational research. These models allow for the examination of potential therapeutic strategies involving KATP modulators to address the cardiovascular abnormalities linked to KATP channel dysfunction.

Furthermore, the exploration of targeted delivery of K+ channel modulators, including this compound, to specific neural anatomies for pain management represents a direct translational research pathway aiming to improve the efficacy and reduce systemic side effects of pain therapies.

Toxicological Considerations of Sg 209

General Principles of Toxicology in Drug Development Contexts

Toxicology in the context of drug development is a multidisciplinary field concerned with identifying and characterizing the adverse effects of chemical agents on biological systems squarespace.combasicmedicalkey.com. The primary goal is to understand the toxic properties of a chemical to prevent adverse effects in humans and the environment basicmedicalkey.com. This involves examining the nature of adverse effects produced by a chemical and assessing the probability of these toxicities occurring under specific exposure conditions basicmedicalkey.com.

Historically, toxicology has been integral to the discovery and development of new drugs squarespace.com. Modern toxicology incorporates knowledge and techniques from various branches of biology, chemistry, mathematics, and physics squarespace.com. Key functions of toxicology in drug development include hazard identification and dose-response assessment, which contribute to risk assessment basicmedicalkey.com. Hazard identification typically involves testing chemicals at doses high enough to induce the full spectrum of potential toxicities, often utilizing traditional animal testing basicmedicalkey.com. The information obtained from toxicity testing serves as a basis for hazard classification and predicting outcomes of exposure in human and animal populations squarespace.combasicmedicalkey.comcopbela.org.

Regulatory bodies such as the FDA (USA) and EMA (EU) mandate comprehensive non-clinical safety studies as part of the New Drug Application (NDA) or Marketing Authorization Application (MAA) process zeclinics.com. These assessments, often conducted according to ICH non-clinical guidelines, aim to ensure a robust drug safety evaluation to support clinical trial approval zeclinics.com. Non-clinical safety assessment covers a broad range of scientific disciplines, including safety pharmacology, general toxicology, genetic toxicology, carcinogenicity, and developmental and reproductive toxicology rsc.org. An understanding of drug metabolism and kinetics is also fundamental to this assessment rsc.org.

Mechanistic Toxicology Approaches Relevant to Ion Channel Modulation

Understanding the molecular mechanisms by which a compound interacts with biological targets is crucial in toxicology, particularly for compounds like SG-209 that modulate ion channels sigmaaldrich.comnih.govtargetmol.com. Ion channels are integral membrane proteins that regulate the passage of ions across cell membranes, playing critical roles in numerous physiological processes, including signal transduction, ionic homeostasis, muscle contraction, and nerve impulse propagation researchgate.netcreative-biolabs.com. Their importance makes them significant drug targets for a wide range of diseases creative-biolabs.com.

However, unintended interactions with ion channels can lead to toxic effects creative-biolabs.com. Mechanistic toxicology approaches seek to elucidate how chemicals affect key biological pathways and molecular mechanisms linked to adverse health effects nih.gov. For ion channel modulators, this involves studying how the compound binds to and alters the function of specific ion channels researchgate.netcreative-biolabs.com. This can include assessing effects on channel gating, ion selectivity, and expression levels.

Specific protein assays designed to detect nervous system effects, such as the modulation of ion channel activity, are relevant for predicting potential toxicity nih.gov. Assays for evaluating the impact of drugs on ion channels are crucial for toxicology evaluation creative-biolabs.com. Understanding a drug's impact on particular ion channels enables researchers to predict potential adverse effects creative-biolabs.com. For instance, drugs that block the hERG potassium channel can lead to QT prolongation, associated with an increased risk of cardiac arrhythmias creative-biolabs.comaddexbio.com. While this compound is described as a potassium channel opener sigmaaldrich.comnih.govtargetmol.com, a thorough mechanistic toxicological assessment would involve examining its specificity for different potassium channel subtypes and potential interactions with other ion channels to fully understand its safety profile.

Mechanistic studies can utilize various techniques, including electrophysiology and advanced imaging, to understand how a compound functions at the biophysical level and interacts with different structural conformations or states of ion channels saniona.comfrontiersin.org. These approaches help in identifying potential on-target or off-target toxicities related to ion channel modulation nih.gov.

Preclinical Safety Assessment Methodologies

Preclinical safety assessment is a mandatory phase in drug development designed to evaluate the potential risks of new pharmaceutical compounds before human clinical trials zeclinics.comevotec.com. These studies are conducted to characterize potential safety risks to humans and inform the selection of a safe starting dose for first-in-human clinical trials nih.gov. Preclinical studies are carefully designed to mimic conditions expected in human trials, using appropriate models and incorporating statistical analyses ppd.com.

A typical preclinical development program includes several key segments, such as metabolism and pharmacokinetics, safety and genetic toxicology, and safety pharmacology ppd.com. Safety pharmacology studies specifically evaluate a drug's potential effects on vital physiological systems, including the cardiovascular, central nervous, and respiratory systems zeclinics.comtoxicology.orgsuzhouresearch.com. General toxicology studies, including single- and repeat-dose studies, are conducted to identify potential toxicity toxicology.orgsuzhouresearch.commedicilon.com. These studies often involve testing in at least two different animal species medicilon.com.

Other crucial preclinical toxicity tests include genotoxicity studies to assess the potential for inducing genetic mutations or chromosomal damage, reproductive toxicity studies to evaluate effects on development, and carcinogenicity studies to assess long-term carcinogenic potential zeclinics.comtoxicology.orgsuzhouresearch.commedicilon.com. Toxicokinetic studies are also performed to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound and link systemic exposure levels to observed toxic effects zeclinics.comsuzhouresearch.commedicilon.com.

While traditional animal testing has been the primary basis for hazard identification, there is an increasing focus on New Approach Methodologies (NAMs), including in vitro human-based systems and in silico modeling, to improve the predictive relevance of preclinical testing and reduce animal use fda.gov. These NAMs can complement traditional mammalian studies zeclinics.com.

Advanced Analytical Methodologies for Sg 209 Research

Chromatographic Techniques

Chromatographic techniques are fundamental in chemical analysis for separating, identifying, and quantifying components in a mixture. For a compound like SG-209, these methods are crucial for assessing its purity and determining its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the assessment of chemical purity and the quantification of compounds. It involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity of this compound is reported to be ≥98% as determined by HPLC wikipedia.org.

HPLC methods for quantification typically involve establishing a linear relationship between the peak area or height of the analyte signal and its concentration over a specific range github.comgoogleapis.com. This requires the preparation of calibration standards at various known concentrations. The accuracy of the method is assessed through recovery studies, ensuring that the amount of analyte measured is close to the true amount present github.comgoogleapis.com. Precision, both intra-day and inter-day, is evaluated to demonstrate the reproducibility of the results fishersci.ca. Specificity is confirmed by ensuring that the method can accurately measure the analyte in the presence of other components that might be present in the sample matrix googleapis.com.

Spectrometric Approaches

Spectrometric techniques provide valuable information regarding the chemical structure and quantity of a compound by measuring its interaction with electromagnetic radiation or its mass-to-charge ratio.

Mass Spectrometry for Chemical Characterization and Quantitation (e.g., LC-MS/MS, FT-ICR-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds by measuring the mass-to-charge ratio (m/z) of ions. Coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS), it provides enhanced specificity and sensitivity. LC-MS/MS, or tandem mass spectrometry, involves multiple stages of mass analysis, allowing for the fragmentation of parent ions and the detection of resulting product ions, which is highly useful for confirmation of identity and characterization macsenlab.com.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is an advanced MS technique known for its ultra-high mass resolving power and accuracy mims.comfishersci.ca. This high resolution enables the differentiation of compounds with very similar masses, and the high mass accuracy allows for the confident determination of elemental compositions. FT-ICR-MS is particularly valuable for detailed molecular characterization and can be used for both qualitative and quantitative analysis of complex mixtures mims.comfishersci.ca. While general applications of LC-MS/MS and FT-ICR-MS in chemical and biological analysis are well-documented, specific detailed research findings on the characterization or quantitation of this compound using these methods were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information about the types, numbers, and connectivity of atoms within a molecule.

Different NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, HMBC, and NOESY), provide complementary information that allows for the assignment of signals to specific nuclei and the mapping of through-bond and through-space correlations. This enables the complete elucidation of a compound's skeletal structure, functional groups, and even relative stereochemistry. Solid-state NMR can also be applied for structural characterization of solid forms of compounds. While NMR is a standard technique for structural elucidation in organic chemistry, specific detailed research findings on the structural elucidation of this compound using NMR were not available in the provided search results.

Bioanalytical Method Development and Validation in Pharmacological Studies

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, serum, or urine. These methods are critical for supporting pharmacological studies, including pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies.

The development of a robust bioanalytical method involves several key steps, including sample collection, sample preparation (e.g., extraction of the analyte from the biological matrix), and analysis using a suitable analytical technique, often LC-MS/MS due to its sensitivity and specificity macsenlab.com.

Method validation is a crucial process to ensure that the bioanalytical method is reliable and suitable for its intended purpose. Validation parameters typically include selectivity, specificity, sensitivity (limit of detection and lower limit of quantification), linearity, range, accuracy, precision, recovery, and stability of the analyte in the biological matrix fishersci.ca. Regulatory guidelines, such as those provided by the FDA, outline the requirements for bioanalytical method validation. A validated bioanalytical method is necessary to obtain reliable data for evaluating the pharmacokinetics and disposition of a compound like this compound in biological systems. While the importance of bioanalytical methods in pharmacological studies is clear, specific details on the development and validation of a bioanalytical method specifically for this compound were not found in the provided search results.

Techniques for Investigating Compound-Target Interactions

Understanding how a compound interacts with its biological target is crucial for elucidating its mechanism of action. This compound is known to be a potassium channel opener wikipedia.org. Investigating this interaction can involve a variety of techniques.

Experimental techniques can include electrophysiology, which directly measures ion channel activity, or binding assays that assess the affinity of the compound for the target protein.

Computational approaches are also widely used to predict and study compound-target interactions. These include molecular docking, which predicts the preferred binding orientation and affinity of a ligand to a protein target based on their 3D structures. Machine learning techniques are increasingly employed to predict drug-target interactions based on the chemical properties of compounds and the biological properties of targets. While the target of this compound is identified, specific details on the particular techniques used to investigate the interaction of this compound with potassium channels were not elaborated upon in the provided search results.

Synthesis Methodologies of Sg 209

Historical Context of Synthesis

The historical context of the synthesis of N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide (SG-209) is linked to research into derivatives of nicorandil (B1678753), a known vasodilator. Scientific literature, such as a publication from 1991, investigated this compound as a potassium channel opener, indicating that the compound was known and accessible for biological study by this time. xenbase.orguni.lu While detailed accounts of the very first synthesis of this compound in the public domain are limited, its study alongside related compounds suggests its preparation was achieved through established synthetic techniques in organic chemistry.

Strategies for N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide Production

A key strategy identified for the production of N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide involves the reaction of N-(2-Hydroxyethyl)nicotinamide with acetyl chloride. wikipedia.org This reaction represents an esterification, where the hydroxyl group of N-(2-Hydroxyethyl)nicotinamide is acetylated by acetyl chloride, resulting in the formation of the acetate (B1210297) ester functionality present in this compound. This approach utilizes readily available precursors to assemble the target molecule.

The reaction can be broadly classified as an acylation of an alcohol, a common transformation in organic synthesis used to introduce an acetyl group. The selection of acetyl chloride as the acylating agent is a standard method for achieving this transformation.

Further detailed research findings on specific reaction conditions, yields, and purification methods for this particular transformation, beyond the identification of the reactants in patent literature, would provide a more comprehensive understanding of the production strategies employed.

Green Chemistry Principles in Chemical Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uni.lu While specific applications of green chemistry principles directly to the synthesis of this compound are not extensively detailed in the provided information, the principles are highly relevant to the broader field of chemical synthesis research, including the preparation of compounds like this compound.

Key green chemistry principles applicable to synthetic routes involving reactions such as amide formation (which would be a step in synthesizing N-(2-Hydroxyethyl)nicotinamide from nicotinic acid or a derivative and ethanolamine) and esterification (the conversion of N-(2-Hydroxyethyl)nicotinamide to this compound) include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. uni.lu Evaluating the atom economy of the reaction between N-(2-Hydroxyethyl)nicotinamide and acetyl chloride, for instance, would assess the efficiency of material usage.

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. uni.lu The choice of reagents and solvents in the synthesis of both the precursors and this compound is critical from a green chemistry perspective.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and, when used, should be innocuous. uni.lu Research into greener solvent alternatives, such as the use of ethyl acetate in other synthesis contexts fishersci.se, could be explored for the synthesis of this compound or its precursors.

Applying these principles to the synthesis of this compound would involve evaluating the entire synthetic route, from initial starting materials to the final product, with the goal of minimizing environmental impact and hazard. Research in this area for similar pyridinecarboxamide derivatives highlights the ongoing efforts to develop more sustainable synthetic methodologies in organic chemistry. mims.com

Emerging Research Areas and Future Directions for Sg 209

Exploration of Novel Therapeutic Applications Beyond Current Scope

While SG-209 has been studied for its vasodilating action and potassium channel opening activity, its potential therapeutic applications may extend to other areas where these mechanisms play a role. Research into novel applications could involve investigating its effects on different organ systems or diseases where potassium channel modulation or vasodilation could be beneficial. For instance, studies have explored the effect of this compound on isolated human myometrium, suggesting potential utility in conditions requiring uterine relaxation. researchgate.netnih.gov This indicates a potential area for further investigation beyond cardiovascular applications.

Integration of Systems Biology and "Omics" Technologies in this compound Research

The application of systems biology and "omics" technologies can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level. uodiyala.edu.iqnih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can help elucidate the complex pathways and networks influenced by this compound. nih.govomu.edu.trunivie.ac.at This holistic approach can reveal previously unknown targets or off-target effects, providing insights into its mechanism of action and potential new therapeutic uses. nih.gov For example, multi-omics integration can help in understanding the dynamic biological processes and identifying key regulatory nodes affected by the compound. nih.gov

Computational and In Silico Approaches in Pharmacological Studies

Computational and in silico methods are increasingly valuable in pharmacological research, offering efficient ways to model drug-target interactions, predict ADMET properties, and design new compounds. eujournal.orgforth.gr These approaches can accelerate the research process for this compound by allowing for virtual screening, molecular docking, and simulations to understand its binding affinity and interactions with various biological targets. frontiersin.orgresearchgate.netrsc.org

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases through biological networks. frontiersin.orgnih.gov Applying network pharmacology to this compound research can help map its interactions within biological networks, identifying key nodes and pathways affected by the compound. frontiersin.orgrsc.org This can provide insights into its polypharmacological effects and potential therapeutic applications in complex diseases involving multiple pathways. frontiersin.orgnih.gov

Network Pharmacology Applications

Development of Advanced Experimental Models for Mechanistic Investigations

Advanced experimental models, including in vitro cell cultures, 3D tissue models, and in vivo animal models, are crucial for detailed mechanistic investigations of this compound. mdpi.comarvojournals.orgmdpi.com Developing more sophisticated models, such as organ-on-a-chip systems or genetically engineered animal models, can provide a more accurate representation of human physiology and disease states. mdpi.commdpi.com These models can help to precisely delineate the molecular mechanisms underlying this compound's effects, validate computational predictions, and assess its potential in novel therapeutic areas. mdpi.comarvojournals.org

Methodological Innovations in Evidence Synthesis for this compound Research

Methodological innovations in evidence synthesis, such as advanced meta-analysis techniques and systematic review methodologies, are essential for integrating findings from diverse studies on this compound. smu.edu.sgnus.edu.sglshtm.ac.ukwho.intresearchgate.net These innovations can help to synthesize the growing body of research, identify knowledge gaps, and provide a comprehensive overview of the evidence supporting existing and emerging applications. nus.edu.sglshtm.ac.uk Rigorous evidence synthesis is crucial for informing future research directions and translating findings into potential clinical applications. lshtm.ac.ukwho.int

Collaborative Research Initiatives and Translational Advancement

Research into the chemical compound this compound, a derivative of nicorandil (B1678753), has primarily focused on its mechanism of action as a potassium channel opener and its resulting vasodilatory effects. Early studies investigated its structure-activity relationship compared to other nicorandil derivatives like SG-86 and nicorandil (SG-75) medchemexpress.cn. These foundational studies, often conducted within academic or research institutions, laid the groundwork for understanding how this compound exerts its pharmacological effects, primarily through the activation of potassium channels medchemexpress.cn.

Translational advancement for compounds like this compound involves bridging the gap between basic scientific discoveries and their application in clinical practice lsuhsc.eduncl.ac.uk. This process often necessitates collaborative efforts between academic researchers, research institutions, and potentially industry partners, although specific details regarding extensive collaborative initiatives or widespread translational advancement for this compound are not prominently detailed in the search results.

Studies have explored the effects of this compound in various in vitro and in vivo models to understand its potential therapeutic applications. For instance, research has investigated its impact on angiogenesis in chick embryo chorioallantoic membranes (CAMs) and its ability to promote endothelial cell proliferation and motility in mouse brain endothelial cells and human umbilical vein endothelial cells (HUVECs) researchgate.net. These studies, often published in peer-reviewed journals, represent a form of collaborative knowledge sharing within the scientific community, contributing to the translational pipeline by exploring potential areas of application researchgate.net.

Academic institutions and research organizations frequently engage in collaborative research and translational initiatives across various fields scri.edu.sgnus.edu.sgimt-nord-europe.frnus.edu.sgsgul.ac.uk. These collaborations can take many forms, including joint research projects, shared resources, and partnerships aimed at moving research findings towards practical applications imt-nord-europe.frservice.gov.uk. The Singapore Clinical Research Institute (SCRI), for example, collaborates with public healthcare clusters and academic institutions to support investigator-initiated trials and enhance clinical research capabilities scri.edu.sg. Similarly, universities like Newcastle University emphasize translational research to move discoveries from the lab to clinical benefit ncl.ac.uk.

The available information on this compound primarily resides in the realm of fundamental research exploring its biological activities and mechanisms medchemexpress.cnresearchgate.nettocris.com. While this foundational work is a critical first step in the translational process, the extent of ongoing collaborative initiatives or significant translational advancements specifically for this compound into clinical applications is not extensively documented in the provided search results. Future directions for this compound research could potentially involve establishing such collaborations to further explore its therapeutic potential and navigate the complex path towards clinical translation.

Q & A

What is the primary research purpose of monitoring point SG-209 in environmental studies?

This compound is a soil gas probe installed to assess subsurface contamination, specifically volatile organic compounds (VOCs), at sites with historical industrial activity. Its design allows for nested sampling to evaluate vertical contamination gradients. However, groundwater interference at shallow depths (e.g., <5 ft below ground surface) often precludes reliable soil gas sampling, necessitating adjustments to experimental protocols .
Methodological Insight : When planning similar studies, prioritize hydrogeological surveys to identify groundwater depth and adjust probe installation depths accordingly. Use piezometers to monitor water table fluctuations during sampling campaigns.

How should researchers address incomplete data from this compound due to groundwater interference?

Incomplete sampling at this compound (e.g., unsampled probes due to high groundwater levels) introduces gaps in contamination profiles. To mitigate this:

  • Triangulate data : Cross-reference this compound with adjacent probes (e.g., SG-206, SG-210) to infer contamination patterns.
  • Model-based interpolation : Apply geostatistical models (e.g., kriging) to predict VOC distributions, using available soil gas and groundwater data .
  • Temporal sampling : Revisit the site during drier seasons to attempt sampling at previously submerged depths.

What criteria define a robust experimental design for soil gas studies like those involving this compound?

A robust design must:

  • Control variables : Standardize probe installation depth, sampling intervals, and analytical methods (e.g., PID/FID detection limits).
  • Account for environmental variability : Document seasonal groundwater fluctuations and soil permeability.
  • Include redundancy : Install backup probes (e.g., SG-208 as a comparator) to address equipment failure or access issues .
    Advanced Consideration : Use nested probes with multiple sampling ports to capture vertical stratification of contaminants, reducing reliance on single-point data.

How can contradictory data from this compound and adjacent probes be reconciled?

Contradictions may arise from localized groundwater intrusion or heterogeneous soil composition. To resolve this:

  • Spatial analysis : Map contamination hotspots using GIS tools, overlaying soil gas data with lithological logs.
  • Source-pathway-receptor modeling : Identify whether contamination anomalies align with historical site use (e.g., fuel storage areas).
  • Lab validation : Compare field PID readings with laboratory GC/MS results to rule out sensor drift or cross-contamination .

What advanced statistical methods are suitable for analyzing incomplete datasets from this compound?

  • Multiple imputation : Use algorithms (e.g., MICE) to estimate missing data points while accounting for uncertainty.
  • Bayesian hierarchical modeling : Incorporate prior knowledge (e.g., site history, contaminant half-lives) to refine predictions.
  • Sensitivity analysis : Test how groundwater-driven data gaps affect risk assessment outcomes (e.g., exceedance of regulatory thresholds) .

How should researchers formulate hypotheses when this compound data challenges initial assumptions?

Hypotheses must be iterative. For example:

Initial hypothesis : "this compound will show higher VOC concentrations than SG-210 due to proximity to a former storage tank."

Revised hypothesis : "Groundwater-mediated VOC transport explains lower-than-expected readings at this compound."

Validation : Test soil permeability and groundwater flow direction to confirm hydraulic connectivity between probes .

What interdisciplinary approaches enhance the interpretation of this compound data?

  • Geochemical profiling : Pair soil gas data with soil core analysis (e.g., TOC content, grain size) to assess VOC adsorption potential.
  • Microbial ecology : Analyze microbial communities in saturated zones to identify anaerobic degradation of contaminants.
  • Hydraulic modeling : Simulate groundwater flow paths using MODFLOW to predict long-term contaminant migration .

How can researchers optimize literature reviews for studies involving this compound-like scenarios?

  • Search strategy : Use Google Scholar with terms like "soil gas monitoring groundwater interference" or "VOC sampling nested probes." Filter by publication date (post-2015) and citation count.
  • Critical appraisal : Prioritize studies that explicitly address data limitations from environmental variables (e.g., rainfall, soil type) .
  • Gaps identification : Note unresolved challenges (e.g., transient groundwater effects on soil gas readings) to frame original contributions .

What ethical considerations apply to publishing incomplete this compound data?

  • Transparency : Clearly report sampling limitations (e.g., "this compound unsampled due to groundwater at 1 ft bgs").
  • Data accessibility : Deposit raw datasets in repositories (e.g., Zenodo) for peer validation.
  • Avoid overgeneralization : Restrict conclusions to supported data, avoiding extrapolation to unsampled zones .

How can this compound’s methodological challenges inform future research proposals?

  • Funding justification : Emphasize the need for advanced probes (e.g., waterproof seals) or real-time groundwater sensors.
  • Collaborative frameworks : Partner with hydrologists or geotechnical engineers to address interdisciplinary complexities.
  • Pilot studies : Include a preliminary phase to test probe viability under site-specific hydrogeological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.